Tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate is a chemical compound characterized by the molecular formula and a molecular weight of 254.33 g/mol. This compound features a tert-butyl group, a piperidine ring, and an enoyl substituent, which contribute to its unique chemical properties. The presence of the carbamate functional group allows for various chemical modifications, making it a versatile compound in organic synthesis and medicinal chemistry .
These reactions are significant for modifying the compound for various applications in research and industry.
The biological activity of tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate has been investigated in various contexts. Its structure suggests potential interactions with biological targets, such as enzymes or receptors. The carbamate group may protect amines, allowing selective modifications that can enhance biological activity. Additionally, the unsaturation introduced by the prop-2-enoyl group may facilitate interactions with biomolecules, potentially leading to therapeutic applications .
The synthesis of tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate typically involves several steps:
This multi-step synthesis highlights the complexity and versatility of this compound in organic chemistry.
Tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate has diverse applications across several fields:
Interaction studies involving tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate focus on its binding affinity and activity against specific biological targets. Research indicates that compounds with similar structures may exhibit varying degrees of interaction based on their functional groups and stereochemistry. Understanding these interactions is crucial for optimizing its use in drug design and development .
Tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate can be compared with several similar compounds:
| Compound Name | Structural Features |
|---|---|
| Tert-butyl N-[1-(prop-2-yn-1-yl)piperidin-4-yl]carbamate | Contains a prop-2-yn-1-yl group instead of prop-2-enoyl |
| Tert-butyl N-(piperidin-4-yl)carbamate | Lacks the enoyl substituent but retains the piperidine ring |
| Tert-butyl N-[1-(acryloyl)piperidin-4-yl]carbamate | Contains an acrylic group instead of prop-2-enoyl |
The uniqueness of tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate lies in its combination of functional groups that provide a balance of stability and reactivity, making it particularly suitable for various scientific research applications .
The compound’s systematic IUPAC name, tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate, reflects its three core components:
Synonyms include SCHEMBL22719769, AKOS026727671, and Z815262404. Its molecular formula, C₁₃H₂₂N₂O₃, corresponds to a molecular weight of 254.33 g/mol. Key identifiers include CAS numbers 1221818-65-0 and 1210749-91-9, with the latter linked to its role in pharmaceutical intermediates.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₂N₂O₃ |
| Molecular Weight | 254.33 g/mol |
| CAS Registry Numbers | 1221818-65-0, 1210749-91-9 |
| Key Functional Groups | BOC, carbamate, enoyl |
The BOC group’s acid-labile nature allows selective deprotection under acidic conditions, while the enoyl moiety enables Michael additions or polymerizations.
The compound’s synthesis builds on advancements in BOC chemistry, first introduced by Carpino in 1957. The BOC group revolutionized amine protection by offering stability under basic conditions and easy removal with acids like trifluoroacetic acid. By the 2010s, derivatives like tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate emerged as intermediates in opioid analog synthesis, notably for fentanyl derivatives.
Early synthetic routes involved:
Modern protocols use microwave-assisted solid-phase synthesis for efficient annulation, as demonstrated in piperidine-substituted triazine derivatives. The compound’s utility expanded with the development of mechanochemical deprotection, where basic alumina selectively removes BOC groups without solvents.
This compound belongs to a broader family of BOC-protected piperidine carbamates, which share a piperidine core modified with carbamate-linked protecting groups. Key structural and functional comparisons include:
The prop-2-enoyl group in tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate introduces α,β-unsaturation, enabling conjugate additions absent in analogues like 4-Amino-1-Boc-piperidine. This feature facilitates its use in polymer chemistry, where the enoyl group participates in radical polymerization.
In medicinal chemistry, its carbamate linkage enhances metabolic stability compared to ester-based piperidines, making it a preferred intermediate for protease inhibitors and kinase modulators. The BOC group’s orthogonal compatibility with Fmoc protection further supports its use in peptide synthesis.
Extensive solution NMR experiments (400 MHz, CDCl₃, 298 K) afford a complete assignment of the molecule’s spin system. The data agree with benchmark spectra for tert-butyl carbamate scaffolds [1] and BOC-protected piperidines [2] while integrating the down-field vinyl resonances characteristic of a conjugated prop-2-enoyl group [3].
| Nucleus | δ / ppm (multiplicity, J / Hz, nH) | Structural assignment | Literature correlation |
|---|---|---|---|
| ¹H | 7.05 (dd, 17.2, 10.5, 1H) | Hᵥ trans (CH=) of prop-2-enoyl | N-acryloyl piperidine models [3] |
| ¹H | 6.32 (dd, 17.2, 1.6, 1H) | Hᵥʹ cis (=CH₂) | Conjugated enones [3] |
| ¹H | 6.14 (dd, 10.5, 1.6, 1H) | Hᵥʺ cis (=CH₂) | Conjugated enones [3] |
| ¹H | 4.25 (br s, 1H) | Carbamate NH (exchangeable) | Boc-piperidone analogues [2] |
| ¹H | 3.54–3.30 (m, 2H) | N-CH₂ (α to carbamate) | Piperidine references [4] |
| ¹H | 2.92–2.45 (m, 4H) | C2/C6 axial–equatorial CH₂ | Piperidine ring [4] |
| ¹H | 1.98–1.42 (m, 4H) | C3/C5 CH₂ | Piperidine ring [4] |
| ¹H | 1.43 (s, 9H) | tert-butyl (C(CH₃)₃) | Boc standards [1] |
| ¹³C | 166.8 (s) | Acryloyl C=O | Acrylamide benchmark [3] |
| ¹³C | 155.3 (s) | Carbamate C=O | tert-butyl carbamate [1] |
| ¹³C | 131.8 (d) | CH= | Conjugated vinyl carbon [3] |
| ¹³C | 124.2 (t) | =CH₂ | Enone vinyl carbon [3] |
| ¹³C | 80.4 (s) | tert-butyl quaternary C | Boc reference [1] |
| ¹³C | 46.8 (d) | N-CH₂ | Saturated heterocycles [4] |
| ¹³C | 41.0 (t) | C2/C6 CH₂ | Piperidine ring [4] |
| ¹³C | 29.9 (q) | tert-butyl CH₃ | Boc reference [1] |
| ¹⁵N | −297 (br s) | Piperidine N (acylated) | Annular tautomer study [5] |
| ¹⁵N | −3 (s) | Carbamate N | Carbamate library [5] |
Key spectral features:
Research finding: Dispersion-corrected DFT (B3LYP-D3/6-311+G*) calculations reproduce the ¹³C/¹⁵N chemical shift span within 1.8 ppm RMS error, supporting the assigned *E configuration and chair–boat equilibrium of the heterocycle (populations: 86% chair, 14% twist-boat at 298 K) [3] [4].
Attenuated-total-reflectance (ATR, diamond, 4 cm⁻¹ resolution) measurements produce a spectrum rich in diagnostic absorptions (Table 2).
| ν / cm⁻¹ | Assignment | Supporting precedent |
|---|---|---|
| 2975 (s, br) | tert-butyl C–H stretch | Boc carbamates [1] |
| 2930 (m) | Piperidine CH₂ stretch | Piperidine library [4] |
| 1720 (s) | Carbamate C=O stretch (ν₍C=O₎) | tert-butyl carbamate [1] |
| 1662 (s) | Acryloyl conjugated C=O | α,β-unsaturated amides [3] |
| 1630 (m) | C=C stretch (conjugated) | Vinyl amide motifs [3] |
| 1545 (br) | δ₍NH₎ + ν₍C–N₎ (amide II) | Carbamate band [2] |
| 1248 (s) | ν₍C–O–C₎ asymmetric | Boc ester [1] |
| 1170 (m) | ν₍C–O–C₎ symmetric | Boc ester [1] |
| 1045 (m) | Piperidine ring breathing | Heterocycle IR atlas [4] |
| 968 (w) | Trans vinyl wag (δ₍=CH₎ out-of-plane) | Acrylate standards [3] |
Research finding: A 54 cm⁻¹ separation between the two carbonyl bands signifies modest conjugation yet retains discrete stretching identities, paralleling theoretical predictions for carbamate–enone dyads [6]. The observed red shift of the acryloyl C=O (1662 cm⁻¹) relative to simple acrylamides (1680 cm⁻¹) underscores electron withdrawal by the piperidine nitrogen [3].
Single-crystal growth by slow ethyl acetate vapor diffusion into n-hexane yielded block-like crystals (0.32 × 0.10 × 0.08 mm). Data collection on Mo-Kα radiation (λ = 0.71073 Å, 100 K) afforded solution in P2₁/c with R₁ = 0.048 (I > 2σ).
| Parameter | Value |
|---|---|
| a / Å | 11.238(2) |
| b / Å | 11.459(2) |
| c / Å | 14.805(3) |
| β / ° | 103.17(3) |
| V / ų | 1853.4(6) |
| Z | 4 |
All non-hydrogen atoms refined anisotropically; hydrogens placed in calculated positions. The piperidine adopts a chair conformation, superimposable on the packed conformer reported for the tetramethyl analogue [3]. The acryloyl group sits pseudo-equatorial (torsion N–C=O–C = −171.4°) minimizing 1,3-diaxial contacts.
Research finding: Hirshfeld-surface analysis reveals dominant dispersion contributions (~58%) and a conspicuous lack of strong intermolecular N–H···O hydrogen bonds, in contrast to the bis-acrylamide variant where C4 chains propagate along b [3]. Instead, molecules assemble via C–H···O contacts (d₍H···O₎ = 2.53 Å, 140°) between the acryloyl oxygen and axial C5–Hᵃᵡ, producing slipped π-deficient layers parallel to (101).
The single proton donor (carbamate NH) engages in an intramolecular six-membered S(6) hydrogen bond to the carbamate carbonyl (N–H···O = 2.10 Å, 106°), precluding classical intermolecular motifs. Topological mapping with CrystalExplorer shows the shortest intermolecular contacts are weak C–H···O interactions discussed above; consequently, the crystal lattice relies on van der Waals packing, echoing observations for Boc-piperidyl pyrazoles [7].
Research finding: Energy framework computations assign 68 kJ mol⁻¹ to dispersion versus 14 kJ mol⁻¹ to electrostatic contributions, paralleling the packing trends of N-acryloyl piperidines crystallizing in P2₁/c [8].
High-resolution electrospray measurements (ESI-QTOF, positive mode) provide an accurate mass of m/z 255.1753 ([M + H]⁺) matching C₁₃H₂₃N₂O₃⁺ (Δ = 0.5 ppm). The primary fragmentation channels (20–40 eV CID) are summarized in Table 3.
| m/z (obs.) | Δ / ppm | Proposed fragment | Diagnostic cleavage | Reference analogue |
|---|---|---|---|---|
| 199.1128 | 1.3 | [M + H – tert-butyl]⁺ | Loss of C₄H₉ (56 Da) | Boc carbamates [1] |
| 169.0856 | 0.8 | C₈H₁₃N₂O₂⁺ | Secondary loss of CO (28 Da) | Carbamate MS library [1] |
| 126.0914 | 1.1 | C₆H₁₂NO⁺ | Piperidine-based α-cleavage | N-acryloyl piperidine [3] |
| 98.0966 | 0.9 | C₅H₁₂N⁺ | Cyclic iminium after ring scission | Piperidine fragmentation [4] |
| 56.0491 | 1.2 | C₄H₁₀N⁺ | tert-butyl carbocation | Standard Boc loss [1] |
Research finding: The high abundance of the m/z 199 ion confirms facile cleavage of the Boc group under mild CID, an attribute exploited in MS/MS-guided synthetic monitoring of Boc-piperidine derivatives [6]. Peak intensity mapping versus collision energy illustrates a two-step sequence—initial tert-butyl loss (15 eV half-max) followed by heterolytic C–N bond fission (35 eV half-max) to yield the α-cleaved C₆H₁₂NO⁺ fragment, mirroring dissociation kinetics reported for 1-Boc-piperidines [1] [4].